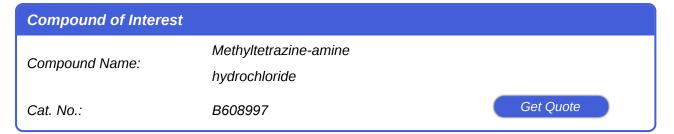


A Technical Guide to Methyltetrazine-amine Hydrochloride for Bioorthogonal Chemistry

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Introduction

Methyltetrazine-amine hydrochloride is a pivotal reagent in the field of bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Specifically, it is a key building block for synthesizing probes and linkers used in the inverse-electron-demand Diels-Alder (iEDDA) reaction, one of the fastest and most specific bioorthogonal "click chemistry" ligations currently available.[1][2] [3] The stability of the methyl-substituted tetrazine is significantly improved compared to its hydrogen-substituted counterpart, allowing for a broader range of applications and easier handling.[4][5] This technical guide provides essential data, detailed experimental protocols, and workflow visualizations for researchers utilizing Methyltetrazine-amine hydrochloride in drug development, molecular imaging, and proteomics.

Core Properties and Specifications

Methyltetrazine-amine hydrochloride is typically supplied as a pink or red to purple crystalline solid.[3][6] Its key physicochemical properties are summarized below.



Property	Value	Source(s)
CAS Number	1596117-29-1	[4][6][7]
Synonym	(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine HCl	[4]
Molecular Formula	C10H12CIN5	[4][7]
Molecular Weight	237.69 g/mol	[4][6]
Purity	Typically ≥95% (HPLC)	[4][6]
Appearance	Pink to Dark Red/Purple Powder or Crystals	[6]
Storage Conditions	Store at -20°C, desiccated	[4]

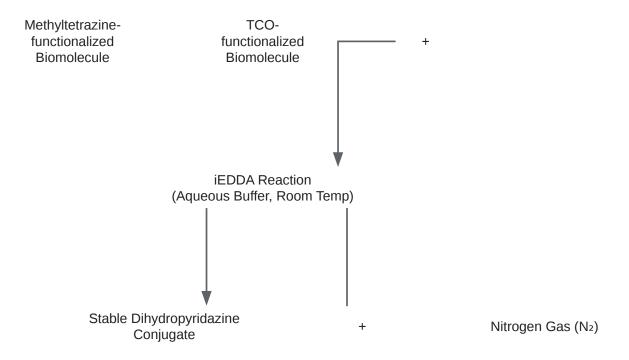
Core Application: The Tetrazine-TCO iEDDA Ligation

The primary application of **Methyltetrazine-amine hydrochloride** is as a precursor for molecules that participate in the iEDDA reaction with a trans-cyclooctene (TCO) derivative.[3] [8] This reaction is characterized by its exceptionally rapid kinetics (up to 30,000 M⁻¹s⁻¹) and high specificity, forming a stable dihydropyridazine conjugate and releasing nitrogen gas as the sole byproduct.[9][10] The amine group on **Methyltetrazine-amine hydrochloride** provides a convenient handle for conjugation to biomolecules, often via amide bond formation with an activated carboxylic acid (e.g., an NHS ester).

Reaction Mechanism

The ligation proceeds via a [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the strained TCO (dienophile).[2] This is followed by a retro-Diels-Alder reaction that rapidly eliminates N₂, driving the reaction to completion and forming the stable conjugate.[10]





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The inverse-electron-demand Diels-Alder (iEDDA) reaction.

Experimental Protocols

This section outlines a general, two-stage protocol for the labeling of a biomolecule with a TCO derivative and its subsequent ligation with a molecule functionalized with Methyltetrazineamine.

Protocol 1: Activation of Biomolecule with TCO-NHS Ester

This protocol describes the labeling of a protein containing primary amines (e.g., lysine residues) with a TCO-NHS ester.

Materials:

• Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).



- TCO-NHS ester (e.g., TCO-PEG4-NHS).
- Anhydrous DMSO or DMF.[11]
- Spin desalting columns.[9][11]
- 1 M Sodium Bicarbonate (NaHCO₃).[9][11]

Procedure:

- Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in PBS buffer.[11] If the storage buffer contains primary amines like Tris or glycine, exchange it for PBS using a spin desalting column.[11]
- TCO-NHS Ester Stock Solution: Prepare a 10-20 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.
- Reaction Setup: To 100 µg of the protein solution, add 5 µL of 1 M NaHCO₃ to raise the pH, which facilitates the reaction with primary amines.[9][11]
- Labeling Reaction: Immediately add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[9][11]
- Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS.[9][11] The resulting TCO-activated protein is ready for ligation.

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the reaction between the TCO-activated protein and a Methyltetrazine-functionalized molecule.

Materials:

TCO-activated protein (from Protocol 1).



- **Methyltetrazine-amine hydrochloride**-derived molecule (e.g., Methyltetrazine-PEG-NHS ester reacted with a small molecule).
- PBS buffer, pH 7.4.

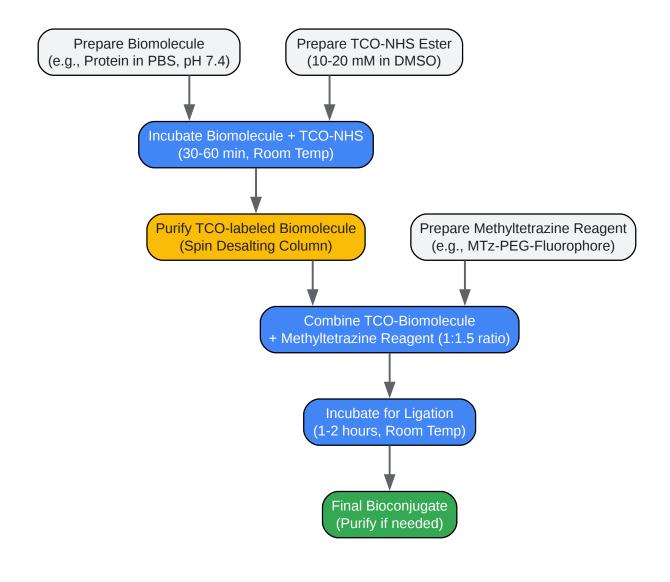
Procedure:

- Reagent Preparation: Prepare the Methyltetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or aqueous buffer).
- Ligation Reaction: Combine the TCO-activated protein and the Methyltetrazine-functionalized molecule in a 1:1 to 1:1.5 molar ratio in PBS buffer.[11] A slight excess of the tetrazine component can be used to ensure complete consumption of the labeled protein.[11]
- Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.[11] For sensitive biomolecules, the reaction can be performed at 4°C, though this may require a longer incubation time.[11] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color or by following the decrease in its absorbance peak between 510 and 550 nm.[9][11]
- Purification (Optional): If necessary, the final conjugate can be purified from any unreacted tetrazine compound using size-exclusion chromatography or another appropriate method.
 [11]
- Storage: Store the final bioconjugate at 4°C.[11]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a bioconjugation experiment, from reagent preparation to the final ligation step.





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